Cefpiramide(1-)

Description

Historical Overview of Cephalosporin (B10832234) Development and Cefpiramide(1-) Emergence

The journey of cephalosporins began in 1945 with the isolation of an antibiotic-producing species of Cephalosporium from a sewage outfall in Sardinia wikipedia.orgnih.gov. This discovery led to the identification of cephalosporin C, a compound containing a β-lactam ring but exhibiting resistance to penicillinase nih.gov. The subsequent isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), in 1953 proved pivotal, enabling pharmaceutical manufacturers to synthesize a vast array of cephalosporin derivatives nih.govijesir.org.

Cephalosporins are clinically categorized into five generations, a classification based on their spectrum of antibacterial activity and their temporal discovery wikipedia.orgijesir.orgnih.gov. Each successive generation typically exhibits enhanced activity against Gram-negative bacteria, often with a trade-off in Gram-positive coverage, though fourth and fifth generations have broadened this spectrum again wikipedia.orgopen.edu. Cefpiramide (B47137) emerged as a third-generation cephalosporin, developed in the 1980s omicsonline.org, and was introduced into clinical practice as a semi-synthetic antibiotic omicsonline.orgguidetopharmacology.orgnih.govoup.compsu.eduebi.ac.uk.

Classification and Structural Context within Beta-Lactam Antibiotics

Cefpiramide(1-) is a member of the β-lactam class of antibiotics, characterized by the presence of a β-lactam ring in their core structure wikipedia.orgijesir.orgnih.govomicsonline.orgguidetopharmacology.orggenome.jpoup.com. This structural motif is fundamental to their mechanism of action. As a third-generation cephalosporin, Cefpiramide is derived from the 7-ACA nucleus, with specific modifications at positions 3 and 7 of the cephem skeleton that dictate its pharmacological and antibacterial properties open.edunih.govebi.ac.uk. These modifications grant third-generation cephalosporins, including Cefpiramide, an improved spectrum of activity against Gram-negative bacteria, such as Enterobacteriaceae, Neisseria spp., and Haemophilus influenzae, compared to earlier generations wikipedia.orgijesir.orgnih.gov. The "(1-)" designation in Cefpiramide(1-) refers to its anionic form, a common ionization state for carboxylic acid-containing molecules like cephalosporins, influencing its solubility and interaction with biological targets.

Significance of Cefpiramide(1-) in Antimicrobial Research

Cefpiramide(1-) holds significance in antimicrobial research primarily due to its mechanism of action, broad spectrum of activity, and its utility in comparative in vitro studies.

Mechanism of Action: Cefpiramide(1-) exerts its bactericidal effect by inhibiting bacterial cell wall biosynthesis omicsonline.orgnih.govgenome.jppatsnap.compatsnap.comdrugbank.commims.com. It achieves this by binding to penicillin-binding proteins (PBPs), which are crucial enzymes responsible for the final cross-linking of the peptidoglycan layer in the bacterial cell wall omicsonline.orgnih.govgenome.jppatsnap.compatsnap.comdrugbank.commims.comgoogle.com. This inhibition disrupts the structural integrity of the cell wall, leading to cell lysis and bacterial death patsnap.compatsnap.com.

Spectrum of Activity and Research Findings: Cefpiramide exhibits a broad spectrum of antibacterial activity omicsonline.orgnih.govoup.compsu.eduebi.ac.ukpatsnap.comdrugbank.comnih.govwikipedia.org. It is particularly noted for its activity against Pseudomonas aeruginosa, a Gram-negative bacterium often associated with challenging infections omicsonline.orgnih.govoup.compsu.edupatsnap.comdrugbank.commims.comnih.govnih.govresearchgate.net. Research has demonstrated its effectiveness against various Gram-negative and Gram-positive pathogens ebi.ac.ukpatsnap.com. Studies indicate good in vitro activity against methicillin-susceptible Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae omicsonline.orgnih.govwikipedia.orgnih.govresearchgate.netnih.gov. Its activity against Enterobacteriaceae is considered moderate, comparable to older second-generation cephalosporins nih.gov, and it shows marginal activity against Enterococcus faecalis psu.edumims.comnih.govnih.gov.

Comparative in vitro studies have evaluated Cefpiramide against numerous bacterial isolates, assessing its efficacy relative to other cephalosporins and β-lactam antibiotics psu.edunih.govwikipedia.orgnih.govresearchgate.netnih.gov. These studies have highlighted its particular strength against glucose non-fermenting bacteria researchgate.netnih.gov. However, research has also noted the emergence of resistance in certain bacterial strains over time, including Staphylococcus aureus, Proteus vulgaris, Pseudomonas aeruginosa, and Haemophilus influenzae nih.gov. Cefpiramide's susceptibility to hydrolysis by various β-lactamases produced by Gram-negative bacteria is a known factor influencing its efficacy against resistant strains oup.compsu.edunih.gov.

Table 1: Comparative In Vitro Activity of Cefpiramide Against Key Bacterial Pathogens

| Bacterial Group/Species | MIC50 (µg/ml) | MIC90 (µg/ml) | Notes/Resistance Data | Source |

| Pseudomonas aeruginosa | 2.9 | 64 | 12% resistant researchgate.net | nih.gov |

| Staphylococci (e.g., MSSA) | 1.2 | 10 | MIC90 2 µg/ml for MSSA researchgate.net | nih.gov |

| Enterobacteriaceae | 4 | 108 | 51% resistant E. cloacae researchgate.net | nih.gov |

| Enterococcus faecalis | 13 | 43 | nih.gov | |

| Streptococcus pneumoniae | N/A | N/A | MIC90 1 µg/ml researchgate.net | researchgate.net |

| Haemophilus influenzae | N/A | N/A | MIC90 0.5 µg/ml researchgate.net | researchgate.net |

Note: MIC50 (Minimum Inhibitory Concentration 50%) and MIC90 (Minimum Inhibitory Concentration 90%) values indicate the concentration of the antibiotic required to inhibit the growth of 50% and 90% of tested bacterial strains, respectively.

Research has also explored other aspects of Cefpiramide, including its crystallization properties and thermal stability omicsonline.orgresearchgate.net, contributing to a comprehensive understanding of its chemical and physical characteristics.

Compound List:

7-ACA (7-aminocephalosporanic acid)

Acinetobacter spp.

Acinetobacter baumannii

Bacillus pyocyaneus (now Pseudomonas aeruginosa)

Cefpiramide

Cefpiramide(1-)

Cefpiramide Sodium

Cephalosporin C

E. coli

Enterobacter cloacae

Enterobacteriaceae

Enterococcus faecalis

Haemophilus influenzae

Klebsiella pneumoniae

Methicillin-resistant Staphylococcus aureus (MRSA)

Penicillin N

Proteus vulgaris

Pseudomonas aeruginosa

Pseudomonas cepacia

Pseudomonas putida

Staphylococcus aureus

Streptococcus pneumoniae

Structure

3D Structure

Properties

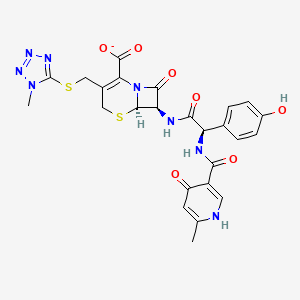

Molecular Formula |

C25H23N8O7S2- |

|---|---|

Molecular Weight |

611.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C25H24N8O7S2/c1-11-7-16(35)15(8-26-11)20(36)27-17(12-3-5-14(34)6-4-12)21(37)28-18-22(38)33-19(24(39)40)13(9-41-23(18)33)10-42-25-29-30-31-32(25)2/h3-8,17-18,23,34H,9-10H2,1-2H3,(H,26,35)(H,27,36)(H,28,37)(H,39,40)/p-1/t17-,18-,23-/m1/s1 |

InChI Key |

PWAUCHMQEXVFJR-PMAPCBKXSA-M |

Isomeric SMILES |

CC1=CC(=O)C(=CN1)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |

Canonical SMILES |

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)[O-] |

Origin of Product |

United States |

Mechanism of Antimicrobial Action of Cefpiramide 1

Molecular Interactions with Bacterial Targets

The primary molecular targets of Cefpiramide(1-) are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for peptidoglycan synthesis and cross-linking patsnap.comnih.govpatsnap.comnih.govnih.govpatsnap.comnih.govrcsb.orgnih.govasm.orgasm.org.

Cefpiramide(1-) operates by inhibiting the intricate pathways responsible for peptidoglycan biosynthesis patsnap.comnih.govgenome.jpnih.govomicsonline.org. Peptidoglycan is a vital polymer that forms the rigid exoskeleton of bacteria, maintaining cell shape and integrity patsnap.comnih.govpatsnap.comsonoranhealth.org. The synthesis of this polymer involves a series of enzymatic reactions, and Cefpiramide(1-) intervenes by targeting the crucial enzymes that cross-link the peptidoglycan strands patsnap.comnih.govpatsnap.comnih.govnih.govpatsnap.com.

Cefpiramide(1-) exhibits high-affinity binding to bacterial PBPs patsnap.comnih.govgenome.jpomicsonline.orgdrugbank.com. These enzymes, which include transpeptidases, carboxypeptidases, and endopeptidases, are responsible for the final cross-linking of peptidoglycan chains, a process vital for cell wall strength patsnap.comnih.govpatsnap.comnih.govnih.govpatsnap.comnih.govrcsb.orgnih.govasm.orgasm.org. The β-lactam ring structure characteristic of cephalosporins, including Cefpiramide(1-), mimics the D-alanyl-D-alanine (D-Ala-D-Ala) moiety of the natural substrate for PBPs, enabling it to bind to the enzymes' active sites nih.govpatsnap.com. This binding effectively inhibits the transpeptidase activity of PBPs nih.govnih.govresearchgate.netnih.govnih.govrcsb.orgnih.govasm.orgasm.orgdrugbank.comresearchgate.net.

Cefpiramide(1-) has been identified as an inhibitor of several specific PBPs, including:

Peptidoglycan D,D-transpeptidase FtsI : Cefpiramide(1-) acts as an inhibitor of FtsI, an enzyme critical for bacterial cell division and peptidoglycan cross-linking drugbank.comnih.govfrontiersin.org.

Penicillin-binding protein 1A (PBP1A) : This protein is a target for Cefpiramide(1-) in bacteria such as Escherichia coli and Pseudomonas aeruginosa drugbank.comdrugbank.com. PBP1A, along with PBP1B, plays a significant role in bacterial cell wall synthesis through transglycosylation and transpeptidation rcsb.orgelifesciences.org.

Penicillin-binding protein 1B (PBP1B) : Cefpiramide(1-) also targets PBP1B in Escherichia coli drugbank.comdrugbank.com. PBP1B is an essential enzyme for maintaining bacterial cell wall integrity frontiersin.orgelifesciences.org.

D-alanyl-D-alanine carboxypeptidase DacC : Cefpiramide(1-) inhibits DacC, an enzyme involved in the peptidoglycan synthesis pathway drugbank.comncats.iogenome.jp.

Penicillin binding protein 2a (PBP2a) : Cefpiramide(1-) targets PBP2a in Staphylococcus aureus, a key PBP that confers resistance to certain β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA) drugbank.comdrugbank.comresearchgate.netasm.orgdrugbank.com.

High-Affinity Binding to Penicillin-Binding Proteins (PBPs)

Cellular Consequences of PBP Inhibition

The inhibition of PBPs by Cefpiramide(1-) triggers a cascade of events that ultimately lead to bacterial cell death.

By binding to and inhibiting PBPs, Cefpiramide(1-) prevents the essential cross-linking of peptidoglycan strands patsnap.comnih.govpatsnap.comnih.govresearchgate.netnih.govpatsnap.com. This disruption compromises the structural integrity of the bacterial cell wall, rendering it weak and unable to withstand the internal osmotic pressure of the bacterial cell patsnap.comnih.govpatsnap.comnih.govnih.govpatsnap.com.

The weakened cell wall, unable to maintain structural integrity, leads to osmotic instability within the bacterial cell patsnap.comnih.govpatsnap.comnih.govpatsnap.com. As the bacterium attempts to grow or divide, the compromised wall ruptures, causing the cellular contents to leak out. This process, known as osmotic lysis, results in bacterial cell death patsnap.comnih.govpatsnap.comnih.govresearchgate.netnih.govpatsnap.comnih.gov. This mechanism of action is classified as bactericidal, meaning Cefpiramide(1-) actively kills bacteria, particularly those that are actively engaged in cell wall synthesis patsnap.compatsnap.comnih.gov.

Data Table: Cefpiramide(1-) PBP Targets and Action

| Penicillin-Binding Protein (PBP) Target | Role in Bacterial Cell Wall Synthesis | Cefpiramide(1-) Action |

| Peptidoglycan D,D-transpeptidase FtsI | Crucial for cell division and peptidoglycan cross-linking | Inhibitor |

| Penicillin-binding protein 1A (PBP1A) | Involved in transglycosylation and transpeptidation of peptidoglycan | Inhibitor |

| Penicillin-binding protein 1B (PBP1B) | Essential for cell wall synthesis, involved in transglycosylation and transpeptidation | Inhibitor |

| D-alanyl-D-alanine carboxypeptidase DacC | Component of the peptidoglycan synthesis pathway | Inhibitor |

| Penicillin binding protein 2a (PBP2a) | Key target in Staphylococcus aureus, associated with β-lactam resistance | Inhibitor |

Compound Names Mentioned in the Article

Afamelanotide

Ampicillin

Ampicillin sodium

Aztreonam

Bacitracin

Carbenicillin

Carindacillin

Cefaclor

Cefaclidine

Cefadroxil

Cefaloglycin

Cefamandole

Cefazolin

Cefepime

Cefiderocol

Cefixime

Cefmatilen hydrochloride hydrate (B1144303)

Cefmetazole

Cefminox sodium hydrate

Cefoxitin

Cefpodoxime

Cefpiramide(1-)

Cefpiramide sodium

Cefpirome

Cefsulodin

Ceftaroline

Ceftazidime

Ceftibuten

Ceftibuten hydrate

Ceftobiprole

Cefotetan

Cefotetan hydrate

Cefotaxime

Ceftriaxone

Cefuroxime

Chloramphenicol

Clindamycin

Clavulanic acid

Cyclic lipopeptide

Dalbavancin

Daptomycin

Doxycycline

Enoxacin

Eravacycline

Ertapenem

Felodipine

Fluoroquinolones

Gentamicin

Imipenem

Isoniazid

Lefamulin

Linezolid

Macrolides

Mezlocillin

Meticillin

Metronidazole

Mycophenolic acid

Nafcillin

Oritavancin

Oxacillin

Penicillin G

Penicillin-binding protein 1A

Penicillin-binding protein 1B

Penicillin binding protein 2a

Penicillin-binding protein 3

Penicillin-binding protein 4

Penicillin-binding protein 5

Penicillin-binding protein 6

Penicillin-binding protein 2x

Penicillin-binding protein 2b

Polymyxin

Probenecid

Ramoplanin

Rifampin

Streptogramins

Sulbactam

Sulfonamides

Tazobactam

Teicoplanin

Tedizolid

Tetracyclines

Ticarcillin

Trimethoprim

Trovafloxacin

Vancomycin

Preferential Activity Against Actively Dividing Bacterial Cells

Cefpiramide(1-) exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall, a process critical for bacterial survival and replication patsnap.compatsnap.comdrugbank.com. Specifically, Cefpiramide(1-) targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking patsnap.comdrugbank.comnih.govfrontiersin.orgaast.org. Peptidoglycan is the primary structural component of the bacterial cell wall, providing rigidity and protection against osmotic lysis patsnap.comfrontiersin.org.

The preferential activity of Cefpiramide(1-) against actively dividing bacterial cells stems from the heightened metabolic activity and increased demand for cell wall synthesis during these phases patsnap.com. As bacteria prepare for or undergo cell division, they actively synthesize new peptidoglycan to form the septum and expand their cell envelope. This process relies heavily on the activity of specific PBPs, which are more abundant or more enzymatically active in growing cells patsnap.comnih.govdzif.de. By binding to and inhibiting these crucial PBPs, Cefpiramide(1-) disrupts the essential cross-linking of peptidoglycan strands. This leads to the formation of a weakened cell wall that can no longer withstand the internal turgor pressure, ultimately resulting in cell lysis and death patsnap.compatsnap.comdrugbank.comfrontiersin.org.

Research has identified Cefpiramide's affinity for various PBPs in different bacterial species, highlighting its interaction with key enzymes involved in cell wall construction and division. For instance, studies have shown specific binding patterns that are indicative of its mechanism targeting actively growing cells.

| Bacterial Species | Penicillin-Binding Protein (PBP) | Affinity Level |

| Escherichia coli | PBP-3 | Highest |

| Escherichia coli | PBP-1A | High |

| Escherichia coli | PBP-1Bs | High |

| Escherichia coli | PBP-2 | High |

| Escherichia coli | PBP-4 | Low |

| Escherichia coli | PBP-5 | Low |

| Escherichia coli | PBP-6 | Low |

| Pseudomonas aeruginosa | PBP-1A | High |

| Pseudomonas aeruginosa | PBP-1B | High |

| Pseudomonas aeruginosa | PBP-4 | High |

| Pseudomonas aeruginosa | PBP-2 | Low |

| Pseudomonas aeruginosa | PBP-5 | Low |

Note: PBP-3 in E. coli is known to play a significant role in cell division dzif.denih.gov. The high affinity of Cefpiramide for PBP-3 and other essential PBPs involved in cell wall synthesis supports its targeted action against actively dividing bacteria jst.go.jp.

While direct comparative minimum inhibitory concentration (MIC) data for Cefpiramide across different bacterial growth phases (e.g., lag, exponential, stationary) is not detailed in the provided snippets, the mechanism of PBP inhibition inherently targets cells that are actively engaged in cell wall synthesis and division patsnap.comfrontiersin.org. Therefore, actively growing bacterial populations are more susceptible to the effects of Cefpiramide(1-) compared to non-dividing or dormant cells.

Antimicrobial Activity Spectrum and Comparative Efficacy of Cefpiramide 1 in Vitro

Activity Against Gram-Negative Bacilli

Cefpiramide (B47137) has demonstrated significant activity against various gram-negative bacilli, although its potency varies among different species and strains. nih.gov

Pseudomonas aeruginosa Susceptibility Profiles

Cefpiramide is recognized for its potent activity against Pseudomonas aeruginosa. nih.govjst.go.jp Comparative studies have shown it to be one of the most active cephalosporins against this opportunistic pathogen. nih.gov The minimal inhibitory concentrations (MICs) required to inhibit 50% (MIC50) and 90% (MIC90) of P. aeruginosa isolates have been reported as 2.9 µg/mL and 64 µg/mL, respectively. ncats.ionih.gov Another study found that cefpiramide inhibited 90% of P. aeruginosa strains at concentrations of 16.0 µg/mL or less, which was comparable to the activity of piperacillin (B28561) and cefoperazone (B1668861). nih.gov

The bactericidal activity of cefpiramide against P. aeruginosa is also noteworthy, with minimal bactericidal concentrations (MBCs) generally being within one twofold dilution of the MIC values. nih.gov Furthermore, time-kill synergy studies have demonstrated a marked synergistic interaction between cefpiramide and aminoglycosides such as gentamicin, tobramycin, and amikacin (B45834) against P. aeruginosa. nih.gov However, its activity can be diminished in the presence of certain plasmid-mediated beta-lactamases. nih.gov

| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Cefpiramide | 2.9 | 64 | ncats.ionih.gov |

| Cefpiramide | - | ≤16.0 | nih.gov |

Acinetobacter spp. Inhibition Characteristics

Cefpiramide has shown good in vitro activity against Acinetobacter spp. nih.govjst.go.jp In a comparative study, cefpiramide was found to be more active against Acinetobacter spp. than cefoperazone. nih.gov Specifically, against Acinetobacter baumannii, cefpiramide was one of the more active agents, with approximately 50% of tested strains being susceptible. nactem.ac.ukdrugbank.com This suggests that cefpiramide could be a viable option for infections caused by this often multidrug-resistant organism.

Enterobacteriaceae Activity and Variability (Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, Citrobacter freundii, Morganella morganii)

The activity of cefpiramide against members of the Enterobacteriaceae family is generally considered moderate and comparable to that of second-generation cephalosporins. ncats.ionih.gov The MIC50 and MIC90 values against Enterobacteriaceae have been reported as 4 µg/mL and 108 µg/mL, respectively. ncats.ionih.gov

Studies have shown variability in its effectiveness against different species within this family:

Escherichia coli and Klebsiella pneumoniae : The MIC of cefpiramide for E. coli and K. pneumoniae has been noted to be higher than that of other third-generation cephalosporins like cefoperazone, ceftazidime, and ceftriaxone. nactem.ac.ukdrugbank.com However, the bactericidal activity of cefpiramide against E. coli was found to be higher than that of cefoperazone. jst.go.jp

Enterobacter cloacae : A significant percentage of Enterobacter cloacae isolates, 51% in one study, have shown resistance to cefpiramide. nactem.ac.ukdrugbank.com

Citrobacter freundii and Morganella morganii : Specific MIC data for these organisms are less commonly reported in broad comparative studies but are encompassed within the general "Enterobacteriaceae" category, where cefpiramide shows moderate activity. ncats.ionih.gov

The activity of cefpiramide against Enterobacteriaceae is equivalent to that of piperacillin and mezlocillin. nih.govdrugbank.com

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Enterobacteriaceae (general) | 4 | 108 | ncats.ionih.gov |

Other Relevant Gram-Negative Microorganisms

Cefpiramide demonstrates a broad spectrum of activity against other gram-negative microorganisms as well. ncats.io It is effective against glucose non-fermenting bacteria such as Pseudomonas cepacia and Pseudomonas maltophilia. jst.go.jp Additionally, like many other cephalosporins, cefpiramide is active against Neisseria gonorrhoeae, Neisseria meningitidis, and beta-lactamase-negative Haemophilus influenzae. nih.gov

Activity Against Gram-Positive Cocci

Cefpiramide also exhibits notable activity against certain gram-positive cocci. ncats.io

Methicillin-Susceptible Staphylococcus aureus Inhibition

Cefpiramide is effective against methicillin-susceptible Staphylococcus aureus (MSSA). nih.gov The MIC50 and MIC90 values for staphylococci are reported to be 1.2 µg/mL and 10 µg/mL, respectively. ncats.ionih.gov Another study reported a MIC90 of 2 µg/mL against oxacillin-susceptible S. aureus. nactem.ac.ukdrugbank.com Its activity against gram-positive organisms, including MSSA, is considered comparable to that of cefoperazone. jst.go.jpnih.gov

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Staphylococci | 1.2 | 10 | ncats.ionih.gov |

| Oxacillin-susceptible S. aureus | - | 2 | nactem.ac.ukdrugbank.com |

Non-Enterococcal Streptococci and Other Cocci (Streptococcus pneumoniae, Haemophilus influenzae, Neisseria gonorrhoeae, Neisseria meningitidis)

Cefpiramide(1-) has demonstrated significant in vitro activity against a range of clinically important cocci. Studies have shown its effectiveness against both Gram-positive and Gram-negative species, including key respiratory and sexually transmitted pathogens.

Against Streptococcus pneumoniae, Cefpiramide(1-) has exhibited good activity, with a reported MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of 1 µg/ml nih.gov. Similarly, for Haemophilus influenzae, a notable pathogen in respiratory tract infections, Cefpiramide(1-) has shown potent activity with an MIC90 of 0.5 µg/ml nih.gov. This positions Cefpiramide(1-) as an effective agent against these common respiratory bacteria in laboratory settings.

Furthermore, research has established the in vitro efficacy of Cefpiramide(1-) against Neisseria gonorrhoeae and Neisseria meningitidis nih.govoup.com. Like many other cephalosporins, it effectively inhibits these fastidious Gram-negative cocci, which are responsible for gonorrhea and meningococcal disease, respectively nih.govoup.com.

In Vitro Activity of Cefpiramide(1-) Against Select Cocci

| Organism | MIC90 (µg/ml) | Reference |

|---|---|---|

| Streptococcus pneumoniae | 1 | nih.gov |

| Haemophilus influenzae | 0.5 | nih.gov |

| Neisseria gonorrhoeae | Effective in vitro | nih.govoup.com |

| Neisseria meningitidis | Effective in vitro | nih.govoup.com |

Enterococcus faecalis Activity

The in vitro activity of Cefpiramide(1-) against Enterococcus faecalis has been characterized as appreciable, though marginal. One study reported an MIC50 of 13 µg/ml and an MIC90 of 43 µg/ml against clinical isolates of E. faecalis nih.gov. Another study described its activity as marginal, with a reported MIC50 of 8.0 mg/l nih.gov. A separate investigation noted that 97% of enterococci were inhibited by a concentration of 32 mg/l oup.com. These findings suggest that while Cefpiramide(1-) does possess some activity against this organism, higher concentrations may be required for inhibition compared to more susceptible bacteria.

In Vitro Susceptibility of Enterococcus faecalis to Cefpiramide(1-)

| MIC50 | MIC90 | Inhibition Percentage | Reference |

|---|---|---|---|

| 13 µg/ml | 43 µg/ml | - | nih.gov |

| 8.0 mg/l | - | - | nih.gov |

| - | - | 97% at 32 mg/l | oup.com |

Activity Against Anaerobic Microorganisms

Bacteroides fragilis Group Studies

The in vitro efficacy of Cefpiramide(1-) against the Bacteroides fragilis group, common anaerobic pathogens in intra-abdominal infections, has been evaluated. Research indicates that Cefpiramide(1-)'s activity against this group is concentration-dependent. At a concentration of 32 µg/ml, Cefpiramide(1-) inhibited 37% of B. fragilis group strains nih.govasm.org. Increasing the concentration to 64 µg/ml resulted in the inhibition of 68% of the tested strains nih.govasm.org. This suggests that while active, a significant portion of B. fragilis group isolates may exhibit resistance to Cefpiramide(1-) at clinically achievable concentrations.

Other Bacteroides Species, Fusobacteria, and Clostridia

Cefpiramide(1-) has demonstrated broader in vitro activity against other anaerobic bacteria outside of the B. fragilis group. In a study evaluating 324 strains of various anaerobic bacteria, which included other Bacteroides species, fusobacteria, clostridia, nonsporeforming gram-positive rods, and anaerobic cocci, Cefpiramide(1-) showed considerable efficacy nih.govasm.org. At a concentration of 32 µg/ml, it inhibited 92% of all other anaerobes (excluding the B. fragilis group), and this increased to 95% at a concentration of 64 µg/ml nih.govasm.org. Among these, clostridia species other than Clostridium perfringens were noted to be the most resistant, with 84% inhibited at 32 µg/ml and 95% at 64 µg/ml nih.govasm.org.

Inhibition of Anaerobic Bacteria by Cefpiramide(1-)

| Organism Group | % Inhibited at 32 µg/ml | % Inhibited at 64 µg/ml | Reference |

|---|---|---|---|

| Bacteroides fragilis Group | 37% | 68% | nih.govasm.org |

| Other Anaerobes (incl. other Bacteroides, Fusobacteria, Clostridia) | 92% | 95% | nih.govasm.org |

| Clostridia (excluding C. perfringens) | 84% | 95% | nih.govasm.org |

Comparative Analyses with Other Beta-Lactam Antimicrobials In Vitro

Comparisons with Other Cephalosporins (e.g., Cefoperazone, Cefotaxime, Ceftazidime, Ceftriaxone, Cefepime, Moxalactam, Cefoxitin, Cefsulodin)

The in vitro activity of Cefpiramide(1-) has been extensively compared to that of other cephalosporins, revealing a unique spectrum of activity.

Cefoperazone: Multiple studies have drawn comparisons between Cefpiramide(1-) and Cefoperazone. Their activities are often described as similar, though Cefpiramide(1-) has been reported to be more active against Acinetobacter spp. and Pseudomonas aeruginosa nih.govoup.com. The activity of Cefpiramide(1-) against gram-positive organisms is considered comparable to that of Cefoperazone nih.gov. However, against members of the Enterobacteriaceae, Cefpiramide(1-) was found to be less active than Cefoperazone oup.com.

Cefotaxime, Ceftazidime, and Ceftriaxone: In general, Cefpiramide(1-) is less active on a milligram-per-milligram basis against Enterobacteriaceae when compared to Cefotaxime, Ceftazidime, and Ceftriaxone nih.govnih.gov. The MIC of Cefpiramide(1-) for Escherichia coli and Klebsiella pneumoniae was higher than those of Cefoperazone, Ceftazidime, and Ceftriaxone nih.gov. However, Cefpiramide(1-) demonstrated greater activity against P. aeruginosa (12% resistance rate) than Cefoperazone, Ceftazidime, and Ceftriaxone nih.gov.

Cefepime: Against Enterobacter cloacae, Cefepime, along with Cefoperazone/sulbactam, showed greater activity than Cefpiramide(1-) nih.gov. In terms of antipseudomonal activity, Cefpiramide(1-) was found to be more active than Cefepime nih.gov.

Moxalactam: Cefpiramide(1-) was found to be less active against Enterobacteriaceae than Moxalactam nih.gov. In a study on anaerobic bacteria, Cefpiramide(1-) was compared with Moxalactam and Cefoxitin nih.govasm.org.

Cefoxitin: Against anaerobic species, Cefpiramide(1-) generally has less activity than Cefoxitin nih.gov.

Cefsulodin: While direct comparisons are limited, Cefpiramide(1-) was noted to be less active against P. aeruginosa than Cefsulodin nih.gov.

Comparative In Vitro Activity of Cefpiramide(1-) and Other Cephalosporins

| Comparator Cephalosporin (B10832234) | Organism/Group | Comparative Activity of Cefpiramide(1-) | Reference |

|---|---|---|---|

| Cefoperazone | General | Similar overall activity | nih.govoup.com |

| Acinetobacter spp., P. aeruginosa | More active | nih.govoup.com | |

| Gram-positive organisms | Comparable | nih.gov | |

| Enterobacteriaceae | Less active | oup.com | |

| Cefotaxime | Enterobacteriaceae | Less active | nih.gov |

| Ceftazidime | Enterobacteriaceae | Less active | nih.govnih.gov |

| P. aeruginosa | More active | nih.gov | |

| Ceftriaxone | Enterobacteriaceae | Less active | nih.gov |

| P. aeruginosa | More active | nih.gov | |

| Cefepime | Enterobacter cloacae | Less active | nih.gov |

| P. aeruginosa | More active | nih.gov | |

| Moxalactam | Enterobacteriaceae | Less active | nih.gov |

| Cefoxitin | Anaerobic species | Less active | nih.gov |

| Cefsulodin | P. aeruginosa | Less active | nih.gov |

Comparisons with Penicillins (e.g., Piperacillin, Mezlocillin, Apalcillin, Ampicillin/Sulbactam, Ticarcillin)

The in vitro activity of Cefpiramide(1-) has been evaluated in comparison to several extended-spectrum penicillins, revealing a nuanced profile that varies depending on the bacterial species.

Piperacillin: Research indicates that the activity of Cefpiramide(1-) is equivalent to that of Piperacillin against members of the Enterobacteriaceae family and various gram-positive isolates, including enterococci. asm.orgnih.gov Against Pseudomonas aeruginosa, Cefpiramide(1-)'s efficacy is considered comparable to Piperacillin. capes.gov.br Studies have shown that Cefpiramide(1-) inhibits 90% of P. aeruginosa strains at a concentration of ≤16.0 µg/mL. capes.gov.br

Mezlocillin: Comparative studies have found the in vitro activity of Cefpiramide(1-) to be equivalent to that of Mezlocillin against the Enterobacteriaceae family and gram-positive organisms. asm.orgnih.gov Against Pseudomonas aeruginosa, Cefpiramide(1-) demonstrated equivalent or slightly greater activity than other beta-lactam antibiotics tested, which included Mezlocillin. asm.org

Apalcillin: When compared with Apalcillin against anaerobic bacteria, Cefpiramide(1-) is generally less active. Apalcillin's activity is comparable to that of Piperacillin, inhibiting 93% of 324 anaerobic strains at 128 µg/mL. nih.govasm.org In contrast, Cefpiramide(1-)'s efficacy is notably lower against specific anaerobes like the Bacteroides fragilis group, where it inhibited only 37% of strains at 32 µg/mL and 68% at 64 µg/mL. nih.govasm.org Against other anaerobic bacteria, Cefpiramide(1-) inhibited 92% of strains at 32 µg/mL. nih.govasm.org

Ampicillin/Sulbactam: In the reviewed scientific literature, direct in vitro studies comparing the antimicrobial efficacy of Cefpiramide(1-) and Ampicillin/Sulbactam were not identified.

Ticarcillin: Direct minimum inhibitory concentration (MIC) comparisons between Cefpiramide(1-) and Ticarcillin for susceptible bacterial populations are limited in the available literature. However, one study noted that Ticarcillin-resistant strains of gram-negative rods required higher concentrations of Cefpiramide(1-) for inhibition than Ticarcillin-susceptible strains, suggesting some level of cross-resistance. nih.gov

Interactive Data Tables

Table 1: Comparative Efficacy of Cefpiramide(1-) vs. Penicillins against Pseudomonas aeruginosa

| Compound | Number of Isolates | MIC90 (µg/mL) | Reference |

|---|---|---|---|

| Cefpiramide(1-) | >1000 (part of a larger study) | ≤16.0 | capes.gov.br |

| Piperacillin | >1000 (part of a larger study) | Comparable to Cefpiramide | capes.gov.br |

Table 2: Comparative Efficacy of Cefpiramide(1-) vs. Penicillins against Anaerobic Bacteria

| Compound | Number of Strains | Concentration (µg/mL) | % of Strains Inhibited | Reference |

|---|---|---|---|---|

| Cefpiramide(1-) | 324 (B. fragilis group) | 32 | 37% | nih.govasm.org |

| Cefpiramide(1-) | 324 (B. fragilis group) | 64 | 68% | nih.govasm.org |

| Cefpiramide(1-) | 324 (Other anaerobes) | 32 | 92% | nih.govasm.org |

| Piperacillin | 324 (All anaerobes) | 128 | 96% | nih.govasm.org |

| Apalcillin | 324 (All anaerobes) | 128 | 93% | nih.govasm.org |

Bacterial Resistance Mechanisms and Cefpiramide 1 Interactions

Beta-Lactamase Hydrolysis and Stability

The structural integrity of Cefpiramide(1-) in the presence of various β-lactamases dictates its spectrum of activity against different bacterial species.

Cefpiramide(1-) has demonstrated a degree of vulnerability to hydrolysis by a variety of broad-spectrum β-lactamases produced by Gram-negative bacilli. Research indicates that, similar to cefoperazone (B1668861), Cefpiramide(1-) is moderately susceptible to enzymatic degradation by these enzymes. nih.gov This susceptibility can impact its effectiveness against organisms that produce high levels of these resistance determinants.

| β-Lactamase Type | Interaction with Cefpiramide(1-) | Finding |

| Broad-Spectrum β-Lactamases | Hydrolysis | Cefpiramide(1-) is moderately susceptible to hydrolysis by various β-lactamases from Gram-negative bacilli. nih.gov |

In contrast to its susceptibility to some broad-spectrum β-lactamases, Cefpiramide(1-) exhibits notable stability against many chromosomally mediated Class C cephalosporinases (AmpC). Studies have shown that it is resistant to hydrolysis by the β-lactamases produced by Citrobacter freundii, Enterobacter cloacae, Morganella morganii, and Escherichia coli. nih.gov However, its stability is not absolute across all chromosomal enzymes; it has been found to be hydrolyzed by the chromosomal Type Ic cephalosporinase (B13388198) produced by Proteus vulgaris. nih.gov

| Bacterial Source of Chromosomal Cephalosporinase | Stability of Cefpiramide(1-) | Reference |

| Citrobacter freundii | Stable | nih.gov |

| Enterobacter cloacae | Stable | nih.gov |

| Morganella morganii | Stable | nih.gov |

| Escherichia coli | Stable | nih.gov |

| Proteus vulgaris (Type Ic) | Susceptible to Hydrolysis | nih.gov |

The activity of Cefpiramide(1-) is significantly influenced by the presence of common plasmid-mediated β-lactamases. These enzymes, which are readily transferred between bacterial species, can confer broad resistance to β-lactam antibiotics. Research has specifically identified that Cefpiramide(1-) is hydrolyzed by the widespread TEM and SHV type β-lactamases. nih.gov This enzymatic inactivation is a primary mechanism of acquired resistance, limiting the clinical utility of Cefpiramide(1-) against strains producing these enzymes.

Beta-Lactamase Inhibition Profiles

Beyond its stability to hydrolysis, Cefpiramide(1-) also possesses inhibitory activity against certain β-lactamase enzymes, a characteristic that can enhance its own efficacy and that of other co-administered β-lactam drugs.

Information regarding the specific inhibitory activity of Cefpiramide(1-) against OXA-3 and P99 β-lactamases is not available in the reviewed scientific literature.

Kinetic analyses have revealed that Cefpiramide(1-) can act as an inhibitor of β-lactamase activity. Specifically, it has been shown to be a competitive inhibitor of the hydrolysis of cephaloridine (B1668813) by the β-lactamase produced by Enterobacter cloacae. nih.gov This mode of inhibition, where Cefpiramide(1-) competes with the substrate for the active site of the enzyme, demonstrates a direct interaction that can neutralize the primary resistance mechanism of the bacterium.

| Enzyme Source | Substrate | Inhibition by Cefpiramide(1-) | Kinetic Profile | Reference |

| Enterobacter cloacae β-Lactamase | Cephaloridine | Yes | Competitive Inhibition | nih.gov |

General Bacterial Resistance Pathways Relevant to Cefpiramide(1-)

Bacteria have evolved sophisticated mechanisms to counteract the effects of antimicrobial agents, including β-lactam antibiotics like Cefpiramide(1-). Resistance can be intrinsic to a bacterial species or acquired through genetic mutations or the horizontal transfer of resistance genes. The primary strategies bacteria employ to resist Cefpiramide(1-) involve the enzymatic degradation of the antibiotic, modification of the drug's target site, and alterations in membrane permeability that limit the drug's access to its target or actively remove it from the cell. infectionsinsurgery.orguspharmacist.commdpi.com

Enzymatic Inactivation Mechanisms

The most significant enzymatic inactivation mechanism against β-lactam antibiotics is the production of β-lactamase enzymes. nih.govmdpi.com These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive. uspharmacist.com The susceptibility of Cefpiramide(1-) to these enzymes varies considerably depending on the type of β-lactamase.

Research indicates that Cefpiramide(1-) is susceptible to hydrolysis by common plasmid-mediated β-lactamases, such as TEM and SHV, which are prevalent in many Gram-negative bacteria. nih.gov It is also degraded by certain chromosomal cephalosporinases, including the type Ic β-lactamase produced by Proteus vulgaris. nih.gov

Conversely, Cefpiramide(1-) demonstrates stability against hydrolysis by the chromosomal β-lactamases produced by several other species. nih.govnih.gov Studies have shown it to be a poor substrate for the enzymes from Citrobacter freundii, Enterobacter cloacae, and Morganella morganii. nih.govkarger.com Furthermore, Cefpiramide(1-) can act as a competitive inhibitor of some β-lactamases, such as the one produced by E. cloacae, where it blocks the hydrolysis of other cephalosporins. nih.gov This dual interaction of being both a substrate for some enzymes and an inhibitor of others highlights the complex relationship between Cefpiramide(1-) and bacterial β-lactamases.

| β-Lactamase Type | Producing Organism/Group | Effect on Cefpiramide(1-) | Reference |

|---|---|---|---|

| Plasmid-mediated (TEM, SHV) | Enterobacteriaceae | Hydrolyzed | nih.gov |

| Chromosomal (Type Ic) | Proteus vulgaris | Hydrolyzed | nih.gov |

| Chromosomal | Citrobacter freundii | Stable / Inhibitor | nih.gov |

| Chromosomal | Enterobacter cloacae | Stable / Competitive Inhibitor | nih.gov |

| Chromosomal | Morganella morganii | Stable / Inhibitor | nih.gov |

| Chromosomal | Escherichia coli | Stable / Inhibitor | nih.gov |

Target Modification (e.g., PBP Alterations)

The bactericidal action of Cefpiramide(1-) results from its ability to inhibit bacterial cell wall synthesis. drugbank.com It achieves this by binding to and inactivating essential enzymes known as Penicillin-Binding Proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis. nih.govdrugbank.com A primary mechanism of resistance to β-lactam antibiotics involves the structural modification of these PBP targets. oup.commdpi.com

Mutations in the genes encoding PBPs can lead to the production of altered proteins with a significantly lower affinity for Cefpiramide(1-) and other β-lactams. mdpi.com This reduced binding affinity allows the bacteria to continue synthesizing their cell walls even in the presence of the antibiotic. nih.gov This mechanism is a hallmark of resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA), which acquires the mecA gene encoding for a low-affinity PBP known as PBP2a. nih.govfrontiersin.org The active site of PBP2a is structured in a way that makes it inaccessible to most β-lactam antibiotics, thus conferring broad resistance. frontiersin.org While specific studies on Cefpiramide(1-)'s interaction with a wide array of altered PBPs are limited, its known targets in susceptible bacteria include key enzymes involved in cell wall maintenance and synthesis. drugbank.com

| PBP Target | Organism | Function | Reference |

|---|---|---|---|

| D-alanyl-D-alanine carboxypeptidase DacC | Escherichia coli | Peptidoglycan synthesis | drugbank.com |

| Penicillin-binding protein 1A | Pseudomonas aeruginosa | Peptidoglycan synthesis | drugbank.com |

Altered Membrane Permeability and Efflux Pump Systems

For Cefpiramide(1-) to reach its PBP targets within the periplasmic space of Gram-negative bacteria, it must first cross the outer membrane. This membrane acts as a selective barrier, and modifications that reduce its permeability can significantly contribute to resistance. infectionsinsurgery.orgmdpi.com Bacteria can alter the number or structure of porin channels, which are protein gateways that allow molecules like antibiotics to enter the cell. A decrease in the expression of these porins can limit the intracellular concentration of Cefpiramide(1-), thereby reducing its efficacy. infectionsinsurgery.org The observation that permeability mutants of Escherichia coli are more susceptible to Cefpiramide(1-) than the parent strain underscores the importance of membrane permeability in its antibacterial activity. nih.gov

In addition to limiting entry, bacteria can actively expel antibiotics from the cell using efflux pumps. mdpi.com These membrane-spanning protein complexes function to transport a wide range of toxic substances, including antibiotics, out of the bacterial cytoplasm or periplasm. mdpi.comnih.gov Overexpression of these pumps is a common mechanism of multidrug resistance. mdpi.com Research has identified that some cephalosporins are substrates for efflux pumps belonging to the Multidrug Resistance-Associated Protein (MRP) family. mdpi.com One study specifically demonstrated that Cefpiramide(1-) is transported by MRP2, indicating that its intracellular concentration can be actively reduced by this efflux system, contributing to bacterial resistance. mdpi.com

Pharmacokinetic and Pharmacodynamic Investigations of Cefpiramide 1

Elimination Pathways and Metabolic Fates (Pre-clinical and Mechanistic Human Studies)

Investigation of Drug Accumulation

Studies on Cefpiramide(1-) have examined its behavior in the body over time, especially in conditions where elimination pathways might be compromised. In healthy volunteers, the elimination half-life of Cefpiramide(1-) has been reported as approximately 4.44 hours scispace.com. When administered multiple times, there was no evidence of drug accumulation in plasma when 500 or 1,000 mg was given at 12-hour intervals nih.gov. However, in patients with impaired renal function, the elimination half-life can be prolonged, suggesting a potential for accumulation if dosage adjustments are not made. For instance, in patients with impaired renal function, the half-life was observed to be around 8.3 hours, compared to 5.41 hours in those with normal renal function nih.govnih.gov. Similarly, in patients with alcoholic cirrhosis, the plasma elimination half-life was found to be approximately three times longer than in healthy subjects, indicating a slower clearance and potential for accumulation nih.gov.

Protein Binding Dynamics and Influencing Factors

The extent to which Cefpiramide(1-) binds to serum proteins is a critical factor in its distribution and efficacy, as only the unbound fraction is pharmacologically active frontiersin.org.

Serum Protein Binding Characteristics and Concentration Dependence

Cefpiramide(1-) exhibits a high degree of protein binding in human plasma, primarily to albumin nih.gov. In subjects with normal or impaired renal function, protein binding ranged from 93.0% at a concentration of 304.4 µg/ml to 99.3% at 41.1 µg/ml nih.gov. This binding was observed to be linearly and inversely related to the Cefpiramide(1-) concentration in serum, indicating concentration-dependent binding nih.govnih.gov. This means that as the concentration of Cefpiramide(1-) increases in the serum, the percentage of protein-bound drug decreases. Such non-linear protein binding patterns have been noted for other cephalosporins like cefazolin, ceftriaxone, and cefonicid (B1209232) frontiersin.orgfrontiersin.org.

Effects of Physiological Conditions on Protein Binding

Physiological conditions such as impaired renal function and hepatic impairment can significantly alter the protein binding of Cefpiramide(1-).

Impaired Renal Function: In patients on dialysis, protein binding was found to be significantly lower (P < 0.05) than in patients with normal or impaired renal function, varying between 88.5% at 173.4 µg/ml and 94.9% at 46.8 µg/ml nih.gov. Furthermore, protein binding in dialysis patients was not linearly related to Cefpiramide(1-) concentration nih.gov. This reduction in binding in renal impairment and dialysis patients is consistent with changes in albumin levels or the presence of uremic toxins that can affect protein binding frontiersin.orgfda.gov.

Alcoholic Cirrhosis: In patients with alcoholic cirrhosis, protein binding of Cefpiramide(1-) was significantly reduced compared to healthy subjects. The average unbound fraction was 10.4% ± 9.5% in cirrhotic patients, whereas it was 1.9% ± 0.3% in normal subjects (P < 0.01) nih.gov. This reduction in protein binding is likely due to decreased serum albumin levels often seen in liver disease frontiersin.orgeuropa.eu.

Impact of Physiological States on Disposition Studies

The way Cefpiramide(1-) is processed by the body (its disposition) is affected by the state of the kidneys and liver.

Pharmacokinetics in Subjects with Normal and Impaired Renal Function

The pharmacokinetic profile of Cefpiramide(1-) was studied in subjects with normal renal function, impaired renal function, and those undergoing dialysis nih.govnih.gov.

Normal Renal Function: In subjects with normal renal function, the elimination half-life was approximately 5.41 ± 1.44 hours, and serum clearance was 2.0 ± 0.84 liters/h nih.gov.

Dialysis Patients: For patients on dialysis, the elimination half-life was similar to those with impaired renal function (8.38 ± 4.06 hours), and serum clearance was 2.04 ± 1.10 liters/h nih.gov. However, protein binding was significantly lower in this group nih.gov.

Pharmacokinetics in Subjects with Hepatic Impairment (e.g., Alcoholic Cirrhosis)

The disposition of Cefpiramide(1-) is also altered in the presence of hepatic impairment, such as alcoholic cirrhosis.

In patients with alcoholic cirrhosis, studies showed a significantly decreased total plasma clearance (12.3 ± 6.5 ml/min) compared to healthy volunteers (25.6 ± 4.6 ml/min) (p < 0.001) nih.gov. This reduction in clearance resulted in a plasma elimination half-life that was approximately three times longer in cirrhotic patients than in healthy subjects (12.0 ± 2.9 h vs 5.3 ± 0.9 h, respectively, though the latter value appears to be from a different study context nih.gov or a typo, as other studies report ~4.4h scispace.com or 5.41h nih.gov for healthy individuals). The urinary excretion of unchanged Cefpiramide(1-) was significantly higher in patients with cirrhosis (69.8% ± 29.9%) compared to healthy subjects (16.2% ± 3.9%) (p < 0.01), indicating that renal elimination became increasingly important with hepatic impairment nih.gov. This suggests that the liver plays a role in the nonrenal elimination of Cefpiramide(1-), and its impairment shifts the metabolic load more towards the kidneys.

Compound Name List:

Cefpiramide(1-)

Research Methodologies for Cefpiramide 1 Analysis and Characterization

In Vitro Antimicrobial Susceptibility Testing Techniques

In vitro susceptibility tests are fundamental for quantifying the antimicrobial activity of Cefpiramide(1-). These methods measure the concentration of the antibiotic required to affect microbial growth under controlled laboratory conditions.

The Minimum Inhibitory Concentration (MIC) is a key metric in antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro. apec.orgintegra-biosciences.com For Cefpiramide(1-), MIC values are determined to assess its potency against a wide array of clinically relevant bacteria. This quantitative result is crucial for understanding the compound's spectrum of activity. integra-biosciences.comwoah.org For instance, studies have documented Cefpiramide's effectiveness against common pathogens by establishing its MIC values. nih.gov The MIC provides a standardized measure to compare the activity of Cefpiramide(1-) with other antibiotics and to monitor for the development of resistance. nih.govnih.gov

Research has shown varied MIC values for Cefpiramide(1-) against different bacterial species. For example, it has demonstrated notable activity against Pseudomonas aeruginosa, staphylococci, and Enterococcus faecalis. nih.gov The MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit 50% and 90% of isolates, respectively, are often reported to provide a broader understanding of the agent's activity against a population of a specific bacterial species. nih.gov

Below is a table summarizing representative MIC data for Cefpiramide(1-) against various bacterial species as determined by dilution methods.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 2.9 | 64 |

| Staphylococci | 1.2 | 10 |

| Enterococcus faecalis | 13 | 43 |

| Enterobacteriaceae | 4 | 108 |

Data sourced from a comparative in vitro study. nih.gov

The determination of Cefpiramide(1-)'s MIC values is primarily accomplished through two standardized laboratory techniques: agar dilution and microbroth dilution. apec.orgwoah.org

Agar Dilution: In this method, varying concentrations of Cefpiramide(1-) are incorporated into a solid agar medium. integra-biosciences.comwoah.org A standardized inoculum of the test bacteria is then applied to the surface of the agar plates. mdpi.com After incubation, the MIC is identified as the lowest concentration of Cefpiramide(1-) that completely inhibits visible bacterial growth on the plate. integra-biosciences.commdpi.com The agar dilution method is considered a reference standard for its reliability and is particularly useful for testing multiple bacterial isolates simultaneously against a single antibiotic. integra-biosciences.comwoah.org It has been employed to compare the in vitro activity of Cefpiramide(1-) against that of other cephalosporins for hundreds of clinical isolates. nih.gov

Microbroth Dilution: The microbroth dilution method involves preparing serial twofold dilutions of Cefpiramide(1-) in a liquid growth medium (broth) within the wells of a microtiter plate. integra-biosciences.comnih.govmdpi.com Each well is then inoculated with a standardized suspension of the test bacteria. youtube.com Following an incubation period, the plates are examined for visible turbidity, and the MIC is recorded as the lowest concentration of the antibiotic in which no growth is observed. apec.orgyoutube.com This technique is widely used due to its efficiency, the small volumes of reagents required, and its suitability for automation. apec.org Studies have utilized the microbroth dilution method to evaluate the antibacterial activity of Cefpiramide(1-) against hundreds of gram-negative and gram-positive bacterial isolates. nih.govnih.gov

Biochemical Assays for Enzyme Interactions

Understanding the interaction of Cefpiramide(1-) with bacterial enzymes, particularly β-lactamases, is critical, as these enzymes are a primary mechanism of resistance to β-lactam antibiotics.

β-lactamase hydrolysis assays are conducted to determine the stability of Cefpiramide(1-) in the presence of β-lactamase enzymes. These enzymes inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic β-lactam ring. profoldin.com The stability of Cefpiramide(1-) is a significant factor in its effectiveness against bacteria that produce these enzymes. karger.com

Studies have shown that Cefpiramide(1-) is moderately susceptible to hydrolysis by a variety of β-lactamases produced by Gram-negative bacilli. nih.govoup.com However, it has also been found to be resistant to attack by most chromosomal β-lactamases, though it can be hydrolyzed by common plasmid-mediated β-lactamases like TEM and SHV. medchemexpress.com The rate of hydrolysis can be measured spectrophotometrically, often using a chromogenic cephalosporin (B10832234) substrate like nitrocefin, which changes color upon hydrolysis. sigmaaldrich.com By observing the change in absorbance over time, the enzymatic activity and the antibiotic's susceptibility to it can be quantified. sigmaaldrich.com

In addition to its stability, the ability of Cefpiramide(1-) to inhibit β-lactamase activity is also investigated. karger.com These studies assess whether the compound can act as an inhibitor of these resistance enzymes, thereby potentially protecting other β-lactam antibiotics from degradation. Research indicates that Cefpiramide(1-) can inhibit β-lactamases produced by several bacterial species, including Citrobacter freundii, Enterobacter cloacae, Morganella morganii, and Escherichia coli. karger.com

Kinetic studies are performed to elucidate the mechanism of inhibition. Such analyses have revealed that Cefpiramide(1-) acts as a competitive inhibitor of the hydrolysis of other cephalosporins (like cephaloridine) by the E. cloacae β-lactamase. karger.com This means Cefpiramide(1-) competes with the substrate for the active site of the enzyme, reducing the enzyme's ability to hydrolyze other β-lactam drugs.

Analytical Techniques for Compound Quantification in Biological Matrices

To understand the pharmacokinetic profile of Cefpiramide(1-), sensitive and specific analytical methods are required to quantify its concentration in complex biological samples such as plasma and bile. nih.gov High-Performance Liquid Chromatography (HPLC) is a predominant technique used for this purpose. nih.govunesp.br

A validated HPLC method has been developed to determine Cefpiramide(1-) concentrations in human plasma and bile. nih.gov This method typically involves the following steps:

Sample Preparation: A protein precipitation procedure is used to extract Cefpiramide(1-) and an internal standard (such as Cefoperazone) from the biological matrix. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC system. Separation is achieved using a reverse-phase column, such as a C18 column, and a mobile phase consisting of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile). nih.gov

Detection: A photodiode array (PDA) or UV detector is used to monitor the column effluent at a specific wavelength (e.g., 273 nm) to detect and quantify Cefpiramide(1-) and the internal standard. nih.gov

The method is validated for linearity, precision, and accuracy. Calibration curves typically demonstrate linearity over a concentration range relevant to clinical studies, for example, from 1 to 150 µg/mL in both plasma and bile. nih.gov This validated bioanalytical method allows for the reliable quantification of Cefpiramide(1-) in patient samples, which is essential for pharmacokinetic studies. nih.gov

Solid-State Characterization and Stability Methodologies

The solid-state properties of an active pharmaceutical ingredient (API) like Cefpiramide(1-) are critical as they can influence its stability, solubility, and bioavailability. Cefpiramide (B47137) has been observed in two solid states: a crystalline form and an amorphous form. Thermal analysis and X-ray diffraction are key methodologies used to characterize these forms and assess their stability.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. veeprho.com It is used to study thermal stability and composition, including processes like dehydration, desolvation, and decomposition. umw.edu.pl

In the study of Cefpiramide, TGA has been used to investigate the presence of water and its association with the solid-state structure. TGA curves for both crystalline and amorphous forms of Cefpiramide showed an initial weight loss of about 2% before 150°C, which was attributed to the loss of free-state water. However, the crystalline form exhibited an additional, distinct weight loss of approximately 5% at around 181°C. This second weight loss step indicates the release of water that is more strongly bound within the crystal lattice, suggesting that the crystalline form is a hydrate (B1144303). Based on the molecular mass, it was proposed that each molecule of crystalline Cefpiramide contains two molecules of crystal water, which contributes to its higher thermal stability.

Table 2: TGA Findings for Cefpiramide Solid Forms

| Solid Form | Temperature Range | Observation | Interpretation |

|---|---|---|---|

| Crystalline & Amorphous | < 150°C | ~2% weight loss | Loss of free-state water |

| Crystalline | ~181°C | ~5% weight loss | Release of crystal water (hydrate) |

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is used to detect physical transitions, such as melting and glass transitions, and chemical reactions, providing qualitative and quantitative information about these processes. mdpi.com

For Cefpiramide, DSC was used to confirm the findings from TGA. The DSC thermogram for the crystalline form showed a distinct endothermic absorption peak near 181°C. This peak corresponds to the energy absorbed by the sample to release the bound crystal water, confirming the hydrated nature of the crystalline Cefpiramide. Such thermal events are absent in the thermograms of amorphous solids, which instead typically show a glass transition. umich.edu The information from DSC is crucial for understanding the thermodynamic stability of different solid forms. atascientific.com.au

X-ray Powder Diffraction (XRPD) is a powerful technique for distinguishing between crystalline and amorphous materials. americanpharmaceuticalreview.com Crystalline solids are characterized by a long-range, ordered, three-dimensional arrangement of molecules, which diffracts X-rays in a specific pattern of sharp, well-defined peaks. researchgate.net In contrast, amorphous materials lack this long-range order, resulting in a diffuse scattering pattern, often referred to as a "halo," with no sharp peaks. researchgate.netimprovedpharma.com

XRPD has been definitively used to differentiate the solid forms of Cefpiramide. Samples identified as the crystalline form produced diffraction patterns with sharp peaks, which serve as a unique "fingerprint" for that specific crystal structure. improvedpharma.com Conversely, samples of the amorphous form showed the characteristic broad halo pattern, confirming the lack of crystallinity. Stability studies have demonstrated that the crystalline form of Cefpiramide is significantly more stable under accelerated (40°C) and stress (60°C) conditions compared to its amorphous counterpart. Therefore, XRPD is an indispensable tool for solid-form screening and selection in pharmaceutical development to ensure the stability and consistency of the drug substance. americanpharmaceuticalreview.com

Water Content Determination

The determination of water content is a critical parameter in the quality control of pharmaceutical substances as it can influence the stability, physical properties, and potency of the active pharmaceutical ingredient (API). For Cefpiramide(1-), like other cephalosporins, Karl Fischer (KF) titration is the most suitable and widely used method for the specific and accurate determination of water content. americanpharmaceuticalreview.compharmaguideline.com This technique is favored over methods like loss on drying because of its high specificity for water, which prevents interference from other volatile components that might be present. pharmaguideline.com

The Karl Fischer titration method is based on the Bunsen reaction between iodine and sulfur dioxide in a solution containing an alcohol and a base. Water reacts with the Karl Fischer reagent in a stoichiometric manner, allowing for precise quantification. The endpoint of the titration can be detected visually or, more commonly, by an electrometric method. pharmaguideline.com

For pharmaceutical applications, two main types of KF titration are employed: volumetric and coulometric. The volumetric method is typically used for samples with a water content of 0.1% or higher, while the coulometric method is more sensitive and suitable for samples with water content below 0.1%. sigmaaldrich.com The choice of method would depend on the specific requirements and expected moisture content of the Cefpiramide(1-) substance. The analysis involves dissolving a precisely weighed sample in a suitable anhydrous solvent, such as methanol, and then titrating it with the KF reagent. pharmaguideline.com

Table 1: Typical Parameters for Volumetric Karl Fischer Titration for Water Content Determination

| Parameter | Description | Typical Value/Condition |

| Titration Method | Volumetric Titration | One-component or two-component reagent system |

| Reagent | Karl Fischer CombiTitrant | Factor of approx. 5 mg/mL |

| Solvent | Anhydrous Methanol or specialized KF solvent | 30-50 mL |

| Sample Weight | Accurately weighed quantity of Cefpiramide(1-) | 1-2 g |

| Endpoint Detection | Electrometric | Bivoltammetric indication |

| Stirring Time | Time to ensure complete dissolution/extraction of water | 120-180 seconds |

| Standardization | Performed using a certified water standard or disodium tartrate dihydrate | Daily or before use |

Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component in the development of pharmaceutical products. These studies are designed to identify the likely degradation products of a drug substance, which helps in establishing its intrinsic stability and in the development and validation of stability-indicating analytical methods. nih.gov The International Conference on Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. nih.govptfarm.pl

For Cefpiramide(1-), as a cephalosporin antibiotic, forced degradation studies would be conducted to understand its chemical behavior under stress and to ensure that any analytical method, typically High-Performance Liquid Chromatography (HPLC), can separate the intact drug from its potential degradation products. researchgate.net The goal is typically to achieve a degradation of 5-20% of the active substance to ensure that the degradation products are formed in sufficient quantities for detection and characterization without completely destroying the molecule. nih.gov

Hydrolysis Hydrolytic degradation is evaluated across a range of pH values. Studies are typically conducted in acidic, basic, and neutral solutions.

Acidic Hydrolysis : The drug substance is exposed to an acidic solution (e.g., 0.1 M to 1 M HCl) at room or elevated temperatures. ptfarm.plmdpi.com

Basic Hydrolysis : This is often a rapid reaction for cephalosporins. ptfarm.pl The substance is treated with a basic solution (e.g., 0.1 M NaOH) at controlled temperatures. ptfarm.plmdpi.com

Neutral Hydrolysis : The drug is degraded in water at an elevated temperature (e.g., in water at 373 K). ptfarm.pl

Oxidation Oxidative stability is commonly investigated using a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%. mdpi.combiomedres.us The reaction is usually performed at room temperature. ptfarm.pl

Photodegradation Photostability testing exposes the drug substance, both in solid form and in solution, to a controlled light source that provides both UV and visible radiation. mdpi.com The ICH Q1B guideline suggests an illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. mdpi.com Cephalosporins have shown susceptibility to photodegradation. ptfarm.pl

Thermal Degradation To assess thermal stability, the solid drug substance is exposed to elevated temperatures. The effect of humidity can also be studied by exposing the solid to increased relative humidity (RH) at a high temperature, as this can significantly accelerate degradation. ptfarm.pl

The separation and analysis of the stressed samples are typically performed using a stability-indicating HPLC method, often coupled with a photodiode array (PDA) detector to check for peak purity. ptfarm.pl For structural elucidation of the degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are employed. researchgate.net

Table 2: Summary of Conditions for Forced Degradation Studies of Cephalosporins

| Stress Condition | Reagent/Condition | Typical Duration/Temperature |

| Acid Hydrolysis | 1 M HCl | 298 K |

| Base Hydrolysis | 0.1 M NaOH | 298 K |

| Neutral Hydrolysis | Water | 373 K |

| Oxidation | 3% H₂O₂ | 298 K |

| Photodegradation | UV-Vis Light (ICH Q1B) | ≥ 1.2 million lux hours |

| Thermal (Solid State) | Increased Temperature & RH | Varies |

Source: Data compiled from studies on related cephalosporins like Cefpirome Sulfate. ptfarm.pl

Advanced Research Themes and Novel Applications of Cefpiramide 1

Self-Assembly and Crystallization Phenomena of Cefpiramide(1-)

Gel-Crystal Transition Dynamics

Cefpiramide (B47137) has been observed to undergo a gel-crystal transition during its crystallization process. This phenomenon involves the formation of a gel state, which is considered a metastable intermediate researchgate.netresearchgate.net. The gelation arises from the self-assembly of cefpiramide molecules into a three-dimensional network, often stabilized by hydrogen-bonding interactions involving its carbonyl, amide, and carboxy groups researchgate.netresearchgate.net. This self-assembly creates a gel matrix that can trap solvents researchgate.net. The transition from gel to crystal is a dynamic process where the gel structure gradually disassembles, and molecules re-organize into crystalline structures researchgate.netresearchgate.net. This transition can influence the morphology and properties of the final crystalline product, with some studies indicating that gelation can lead to larger and more regular crystal shapes compared to direct crystallization researchgate.net. The gel-crystal transition is a critical aspect to understand for optimizing pharmaceutical production, as uncontrolled gelation can negatively impact yield and purity, while controlled gelation might offer benefits in crystal engineering researchgate.netresearchgate.net.

Impact of Crystallization on Thermodynamic Stability

Crystallization significantly impacts the thermodynamic stability of Cefpiramide. Studies have identified two primary solid states for Cefpiramide: crystalline and amorphous omicsonline.org. The crystalline form of Cefpiramide has demonstrated substantially greater thermodynamic stability compared to its amorphous counterpart, particularly under accelerated (40°C ± 2°C /75% ± 5% RH) and stress (60°C ± 2°C / 75% ± 5% RH) conditions omicsonline.org. This enhanced stability is attributed to factors such as the organized molecular arrangement within the crystal lattice and potentially the presence of crystal water molecules omicsonline.org. Crystallization processes can lead to different polymorphic forms, each with its own distinct thermodynamic stability profile dur.ac.uknih.gov. The transition from a metastable amorphous state to a more stable crystalline form is a common phenomenon driven by thermodynamic principles, often following Ostwald's rule of stages, where a series of crystalline forms with increasing stability emerge dur.ac.uknih.gov. Therefore, controlling crystallization is essential for ensuring the long-term physical and chemical stability of Cefpiramide drug products nih.govomicsonline.org.

Potential for Combination Therapies and Synergistic Effects

In Vitro Synergy with Other Antimicrobials (e.g., Aminoglycosides)

Cefpiramide has demonstrated significant synergistic activity when combined with certain other antimicrobial agents, notably aminoglycosides, in in vitro studies. Time-kill synergy studies have shown a marked synergistic interaction between Cefpiramide and the aminoglycosides gentamicin, tobramycin, and amikacin (B45834) against Pseudomonas aeruginosa nih.govresearchgate.net. These combinations exhibit an inhibitory effect on bacterial growth that is greater than the additive effects of the individual antibiotics asm.org. For instance, studies evaluating combinations against gentamicin-resistant gram-negative bacilli indicated that Cefpiramide, along with cefoperazone (B1668861) and ceftriaxone, demonstrated inhibitory synergistic activity more frequently than other beta-lactams asm.orgnih.gov. This synergy is particularly relevant for combating resistant bacterial strains, suggesting that Cefpiramide can enhance the efficacy of aminoglycosides in vitro nih.govresearchgate.netasm.orgnih.gov.

| Combination | Synergy Observed (vs. P. aeruginosa) | Reference |

| Cefpiramide + Gentamicin | Marked Synergy | nih.govresearchgate.net |

| Cefpiramide + Tobramycin | Marked Synergy | nih.govresearchgate.net |

| Cefpiramide + Amikacin | Marked Synergy | nih.govresearchgate.net |

| Cefpiramide + Aminoglycosides (general) | High frequency of inhibitory synergy | asm.orgnih.gov |

Interactions with Beta-Lactamase Inhibitors

Cefpiramide exhibits a degree of stability against hydrolysis by beta-lactamases, enzymes that confer bacterial resistance to beta-lactam antibiotics nih.govnih.gov. Studies indicate that Cefpiramide is stable to hydrolysis and can inhibit beta-lactamases produced by various Gram-negative bacteria nih.gov. Kinetic studies have further shown Cefpiramide to act as a competitive inhibitor of cephaloridine (B1668813) hydrolysis by E. coli beta-lactamase nih.gov. While Cefpiramide itself is a cephalosporin (B10832234), its interaction profile with beta-lactamases suggests a degree of inherent resistance to inactivation by these enzymes compared to some other beta-lactams nih.gov. Research into beta-lactamase inhibitors (BLIs) generally aims to protect beta-lactam antibiotics from enzymatic degradation, thereby restoring or enhancing their activity mdpi.com. Although specific studies detailing Cefpiramide's direct potentiation by co-administration with known BLIs are not extensively detailed in the provided search results, its inherent stability and inhibitory activity against beta-lactamases are notable characteristics nih.govnih.gov.

In Silico Modeling and Computational Approaches

In silico modeling and computational approaches are increasingly vital tools in modern drug discovery and development, offering powerful methods to understand molecular interactions, predict properties, and guide experimental design. These techniques can be applied to Cefpiramide to elucidate its behavior, optimize its structure, or identify new therapeutic applications. Common in silico methods include:

Molecular Docking: This technique involves predicting the preferred orientation of a ligand (e.g., Cefpiramide or a derivative) when bound to a target molecule (e.g., a bacterial enzyme or protein) to identify potential binding sites and affinities nih.govexplorationpub.com.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules and their interactions over time, offering a more comprehensive understanding of binding stability and conformational changes nih.govresearchgate.net.

Virtual Screening: This process uses computational methods to screen large libraries of compounds against a specific target to identify potential drug candidates or lead compounds nih.govexplorationpub.com.

Pharmacophore Modeling: This approach identifies the essential three-dimensional features of a molecule that are necessary for biological activity, allowing for the design of new molecules with similar properties frontiersin.org.

ADMET Prediction: Computational models are used to predict a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, aiding in the optimization of pharmacokinetic profiles frontiersin.orgnih.gov.

While specific in silico studies on Cefpiramide are not detailed in the provided search results, these established computational methodologies can be employed to investigate its interactions with penicillin-binding proteins (PBPs), explore potential resistance mechanisms, or design novel cephalosporin derivatives with improved efficacy or pharmacokinetic properties nih.govexplorationpub.comresearchgate.netfrontiersin.orgnih.gov.

Q & A

Q. How can researchers validate the purity and stability of Cefpiramide(1-) under varying experimental conditions?

To validate purity and stability, researchers should employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as outlined in the USP assay protocol . Key parameters include:

- Chromatographic conditions : Use a column with 5–10 µm packing (L7I1S) and a mobile phase of tetrahydrofuran, acetonitrile, methanol, and phosphate buffer (pH 6.8).

- System suitability : Ensure resolution ≥5 between Cefpiramide and its lactone derivative, with a tailing factor of 0.95–1.4 .

- Stress testing : Heat samples at 95°C for 10 minutes to induce degradation and verify stability under thermal stress .

Q. What primary analytical methods are recommended for quantifying Cefpiramide(1-) in aqueous solutions?

Quantification requires a validated HPLC-UV method with calibration against USP reference standards. Critical steps include:

- Standard preparation : Dissolve USP Cefpiramide RS in mobile phase (0.25 mg/mL).

- Sample preparation : Adjust pH to 6.8 to prevent ionization-related solubility issues .

- Data validation : Ensure relative standard deviation (RSD) ≤2.0% across triplicate runs .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Cefpiramide(1-) in binary solvent systems?

Discrepancies in solubility models (e.g., Jouyban-Acree vs. modified Apelblat) arise from misapplied coefficients (e.g., A3 term confusion in water-ethanol systems) . To address this:

- Cross-verify models : Compare experimental data with both equations, ensuring coefficients align with the correct terms (e.g., A3lnT vs. A3xB).

- Replicate experiments : Measure solubility in water-ethanol (xB = 0–0.9) at 25–45°C, noting deviations >10% as red flags for model validity .

- Statistical rigor : Use ANOVA to assess model fit, prioritizing R² >0.98 and p <0.05 .

Q. What experimental design principles ensure reproducibility of Cefpiramide(1-) dissolution studies?

Adopt a phase-separated approach:

Pre-saturation : Equilibrate solvents (e.g., ethanol, 2-propanol) with excess Cefpiramide for 24 hours.

Temperature control : Maintain ±0.1°C accuracy using jacketed glass cells.

Sampling protocol : Filter aliquots through 0.22 µm membranes to exclude undissolved particles .

Data documentation : Report molar solubility (x) with standard uncertainty (u(x) ≤5%) .

Advanced Research Questions

Q. How can thermodynamic inconsistencies in Cefpiramide(1-) dissolution data be reconciled across studies?

Contradictions in Gibbs free energy (ΔG°) and enthalpy (ΔH°) values stem from:

-

Model misapplication : For example, using Apelblat coefficients for binary solvents instead of Jouyban-Acree .

-

Solution non-ideality : Account for activity coefficients via the Wilson or NRTL models in water-2-propanol systems .

-

Error mitigation : Recalculate ΔG° using the correct van’t Hoff equation:

Q. What strategies optimize experimental workflows for studying Cefpiramide(1-) degradation kinetics?

Implement a tiered analytical approach:

- Tier 1 (Screening) : Use HPLC-UV to identify major degradation products (e.g., lactone formation) .

- Tier 2 (Quantitative) : Apply LC-MS/MS to quantify trace impurities (<0.1%) with MRM transitions for Cefpiramide (m/z 589 → 246) .

- Tier 3 (Mechanistic) : Conduct density functional theory (DFT) simulations to predict hydrolysis pathways at pH 6–8 .

Data Contradiction and Validation